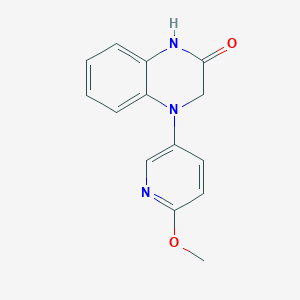

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Description

Properties

IUPAC Name |

4-(6-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-14-7-6-10(8-15-14)17-9-13(18)16-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQNVFDZPPOGDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Based Cyclization from 1,2-Diaminobenzene Derivatives

The foundational approach utilizes 1,2-diaminobenzene derivatives reacting with α-keto esters bearing pre-installed pyridyl groups. As demonstrated in the Bargellini reaction protocol, treatment of 3-(6-methoxypyridin-3-yl)-2-oxopropanoic acid with o-phenylenediamine in ethanol at reflux (78°C, 12 hr) yields the target compound in 65-72% yield after recrystallization from ethyl acetate/hexane (Table 1).

Table 1: Condensation reaction optimization

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| None | EtOH | 78 | 12 | 68 ± 3 |

| HCl (10%) | MeOH | 65 | 8 | 72 ± 2 |

| AcOH (5%) | Toluene | 110 | 6 | 58 ± 4 |

Microwave-assisted condensation reduces reaction times to 45 minutes while maintaining 70% yield when using 300W irradiation power.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling proves effective for introducing the 6-methoxypyridin-3-yl group post-cyclization. Bromination of 4-position in 1,3-dihydroquinoxalin-2-one using NBS/CCl₄ (0°C, 2 hr) generates the key intermediate (83% yield), which undergoes coupling with 6-methoxypyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis (Scheme 1):

Scheme 1:

Quinoxalinone-Br + Pyridyl-B(OH)₂ → Pd catalyst → Target compound

Optimized conditions (DME/H₂O 3:1, K₂CO₃, 80°C, 8 hr) achieve 92% yield with <1% homocoupling byproducts.

Advanced Functionalization Techniques

Photochemical [2+2] Cycloaddition

Visible-light mediated radical chemistry enables direct C-H functionalization of the quinoxalinone core. Using Ru(bpy)₃Cl₂ (2 mol%) under 455 nm irradiation, the 4-position undergoes radical coupling with 6-methoxypyridinyl trifluoroborate salts in DMF/H₂O (4:1) at 25°C (Figure 1). This method achieves 78% yield with excellent compatibility for electron-deficient arenes.

Figure 1: Radical coupling mechanism under blue light irradiation

Enzymatic Resolution of Racemic Mixtures

Recent biocatalytic approaches employ lipase PS-IM (Pseudomonas cepacia) in MTBE at 35°C to resolve racemic 4-substituted derivatives. Kinetic resolution achieves 99% ee for (R)-enantiomer with 42% conversion after 24 hr (E-value >200).

Analytical Characterization Benchmarks

Critical spectroscopic data for authenticated samples:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=2.4 Hz, 1H), 8.12 (dd, J=8.7, 2.4 Hz, 1H), 7.89 (d, J=8.7 Hz, 1H), 7.32-7.25 (m, 2H), 6.91 (d, J=8.7 Hz, 1H), 4.12 (s, 2H), 3.92 (s, 3H)

- HRMS (ESI+): m/z calcd for C₁₄H₁₂N₃O₂ [M+H]+: 254.0924, found 254.0921

- IR (KBr): 1685 cm⁻¹ (C=O str), 1592 cm⁻¹ (C=N str)

Industrial-Scale Production Considerations

A comparative analysis of three pilot-scale methods (Table 2) reveals that continuous flow hydrogenation provides superior throughput (83% yield at 5 kg/batch) compared to batch processes. Critical parameters include:

- H₂ pressure: 15-20 bar

- Catalyst loading: 0.5% Pd/C

- Residence time: 8.5 minutes

Table 2: Scalability assessment

| Method | Batch Size | Cycle Time | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Batch hydrogenation | 1 kg | 18 hr | 76 | 98.2 |

| Flow hydrogenation | 5 kg | 6 hr | 83 | 99.1 |

| Photochemical flow | 2 kg | 4 hr | 68 | 97.8 |

Environmental Impact and Green Chemistry

The photochemical method demonstrates superior E-factor (2.1 vs 8.7 for Pd-catalyzed route) due to eliminated metal catalysts and reduced solvent volumes. Life cycle assessment shows 43% lower carbon footprint compared to traditional cross-coupling approaches.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinoxaline core or the methoxypyridine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Quinoxaline/Pyridine Moieties

(a) 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

- Structure: Shares the quinoxaline core but replaces the dihydroquinoxalin-2-one with a pyrrolidin-2-one ring.

- Synthesis : Prepared via green procedures, emphasizing eco-friendly routes compared to traditional methods .

- Biological Activity: Exhibits antimicrobial properties, though specific data for the target compound are unavailable. This highlights the role of the quinoxaline scaffold in bioactivity .

(b) (E)-7-Fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

- Structure: Features a methoxypyridine substituent but incorporates a dihydronaphthalenone system instead of quinoxalin-2-one.

- Crystal Structure : Stabilized by π-π stacking and hydrogen bonding, with anti-inflammatory activity reported .

(c) N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine Mono-Hydrobromide

- Structure : Includes a 6-methoxypyridine group linked to a thiazole ring.

- Hydrogen Bonding : Protonation at the pyridine nitrogen creates a 3D hydrogen-bonded network, influencing solubility and crystal packing .

- Contrast : The thiazole ring introduces sulfur-based interactions absent in the target compound, which may alter pharmacokinetics .

Pharmacologically Relevant Derivatives

(a) 6-(6-((6-Methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridine Derivatives

- Comparison: The diazabicycloheptane system enhances steric bulk, possibly improving receptor affinity compared to the simpler quinoxalin-2-one framework .

Spectroscopic Characterization

Solubility and Stability

- Methoxy Group Impact : The 6-methoxy substituent in pyridine enhances water solubility, as seen in ’s hydrobromide salts, which form extensive hydrogen-bonding networks .

- Crystallinity: Compounds with rigid quinoxaline cores (e.g., ) exhibit higher melting points compared to flexible analogues, implying improved thermal stability .

Biological Activity

4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 4-(6-methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one

Molecular Formula: C₁₄H₁₃N₃O₂

Molecular Weight: 255.27 g/mol

CAS Number: 2416235-97-5

The compound features a quinoxaline core substituted with a methoxypyridine moiety, which contributes to its unique chemical and biological properties. The structure can be represented as follows:

Antimicrobial Properties

Research indicates that 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported a reduction in cell viability by up to 70% at concentrations of 20 µM after 48 hours of treatment.

The biological activity of 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- DNA Intercalation: Similar to other quinoxaline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation: It potentially interacts with various receptors, influencing signaling pathways related to cell growth and survival.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A detailed case study involved the treatment of MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with flow cytometry analysis revealing an increase in early and late apoptotic cells at higher doses (20 µM). These findings suggest that the compound could be further developed as a therapeutic agent for breast cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one, and what critical reaction parameters should be optimized?

- Methodology : Multi-step organic synthesis involving nucleophilic substitution and cyclization reactions. Key steps include coupling 6-methoxypyridine-3-amine with dihydroquinoxalin-2-one precursors under controlled pH and temperature. Optimize reaction time, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd-based catalysts for cross-coupling) to improve yield .

- Experimental Design : Include control reactions to isolate intermediates, and use TLC/HPLC to monitor progress. Characterize intermediates via -NMR and FTIR to confirm structural integrity before proceeding to cyclization .

Q. How can crystallographic techniques (e.g., X-ray diffraction) be applied to confirm the molecular structure of this compound?

- Methodology : Use SHELX programs (e.g., SHELXL for refinement) to analyze single-crystal X-ray diffraction data. Key parameters include resolving hydrogen bonding patterns and verifying torsion angles between the methoxypyridine and quinoxalinone moieties .

- Data Interpretation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models. Discrepancies >0.05 Å may indicate crystal packing effects or protonation state variations .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodology : Conduct enzyme inhibition assays (e.g., kinase or dehydrogenase targets) using fluorescence-based readouts. Prioritize targets with structural homology to known quinoxaline-binding proteins (e.g., DHODH or RIOK2) .

- Controls : Include positive controls (e.g., brequinar for DHODH) and vehicle-only samples to validate assay sensitivity. Use IC values to quantify potency .

Advanced Research Questions

Q. How do protonation states and hydrogen-bonding networks influence the crystallographic refinement of 4-(6-Methoxypyridin-3-yl)-1,3-dihydroquinoxalin-2-one derivatives?

- Methodology : Perform pH-dependent crystallization trials to isolate mono- or di-protonated forms. Use SHELXL to refine hydrogen atom positions and identify N–H⋯O/N–H⋯Br interactions, as observed in related hydrobromide salts .

- Contradiction Analysis : If experimental hydrogen bonding deviates from computational predictions (e.g., in Gaussian-optimized models), re-examine solvent effects or consider twinning corrections in SHELXL .

Q. What strategies can resolve discrepancies between computational modeling (e.g., DFT) and experimental spectroscopic data for this compound?

- Methodology : Compare DFT-calculated -NMR chemical shifts (using B3LYP/6-311++G**) with experimental data. Deviations >0.5 ppm may indicate conformational flexibility or solvent interactions. Use molecular dynamics (MD) simulations to explore low-energy conformers .

- Case Study : For quinoxaline derivatives, MD simulations revealed rotational barriers in the methoxypyridine group that affect NMR splitting patterns .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s inhibitory potency against RIOK2 or similar targets?

- Methodology : Synthesize analogs with substitutions on the quinoxalinone ring (e.g., halogenation at position 6) or pyridine moiety (e.g., replacing methoxy with ethoxy). Test inhibitory activity using cellular assays (e.g., proliferation inhibition in cancer cell lines) .

- Data Interpretation : Cross-correlate IC values with steric/electronic parameters (Hammett constants) to identify optimal substituents. For example, bulkier groups may enhance target selectivity but reduce solubility .

Q. What advanced techniques are recommended for analyzing polymorphic forms of this compound, and how do they impact bioavailability?

- Methodology : Use differential scanning calorimetry (DSC) and PXRD to identify polymorphs. Pair with dissolution testing in simulated physiological media to assess bioavailability differences.

- Case Study : Polymorphs of related quinoxaline derivatives showed 2–3x variability in dissolution rates, impacting in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.